molecular formula C11H8ClNO B2420765 1-(3-Chloroquinolin-6-yl)ethanone CAS No. 1635407-48-5

1-(3-Chloroquinolin-6-yl)ethanone

Cat. No. B2420765
CAS RN: 1635407-48-5
M. Wt: 205.64
InChI Key: IWBYBZUSHRYGCA-UHFFFAOYSA-N
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Description

1-(3-Chloroquinolin-6-yl)ethanone is an organic compound with the chemical formula C12H8ClNO and a molecular weight of 221.65 g/mol . It is a white solid that is soluble in organic solvents such as ethanol, chloroform, and diethyl ether . This compound is primarily used as an intermediate in organic synthesis . It serves as an important raw material in fields such as drug synthesis, medical research, and pesticide research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.64 . The compound should be stored in a dry place at room temperature .

Scientific Research Applications

Antioxidant and Anti-diabetic Properties

1-(3-Chloroquinolin-6-yl)ethanone derivatives have shown promise as antioxidants and potential anti-diabetic agents. Research by Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, finding that they exhibited significant antioxidant activity. This activity is crucial in reducing high glucose levels in the body, suggesting a potential role in diabetes management. Further, molecular docking studies indicated their effectiveness as anti-diabetic agents by inhibiting glycogen phosphorylase, a key protein in diabetes (Murugavel et al., 2017).

Spectroscopic and Structural Analysis

The compound has also been the subject of spectroscopic and structural analysis. Murugavel et al. (2016) conducted a study focusing on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a related compound, using X-ray diffraction, FTIR, and NMR spectral analysis. This research aids in understanding the molecular structure and properties of such compounds, which is essential for their potential application in various fields (Murugavel et al., 2016).

Cancer Treatment Potential

There is also evidence of potential applications in cancer treatment. Aboul-Enein et al. (2017) synthesized derivatives of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone and tested them for anticancer activity. One derivative, in particular, showed significant cytotoxicity against breast and prostate cancer cell lines, indicating its potential as a therapeutic agent in cancer management (Aboul-Enein et al., 2017).

Antiplasmodial Activity

Beagley et al. (2003) explored the synthesis of new compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine and its antiplasmodial activity against Plasmodium falciparum. These findings are significant in the context of malaria treatment and prevention (Beagley et al., 2003).

Antibacterial and Antifungal Applications

A study by Kumar and Vijayakumar (2017) on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, demonstrated significant antibacterial and antifungal activities. This research suggests potential applications of these compounds in treating bacterial and fungal infections (Kumar & Vijayakumar, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

Quinoline derivatives, including 1-(3-Chloroquinolin-6-yl)ethanone, have been the focus of numerous research studies due to their wide range of biological activities . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-(3-chloroquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBYBZUSHRYGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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